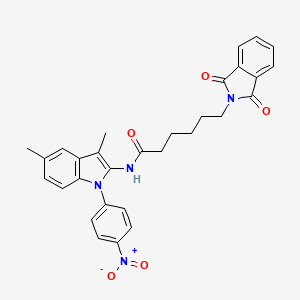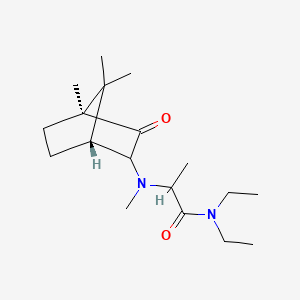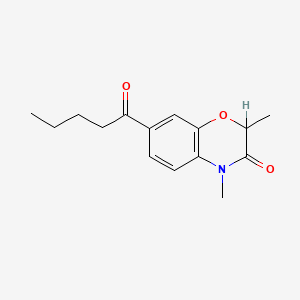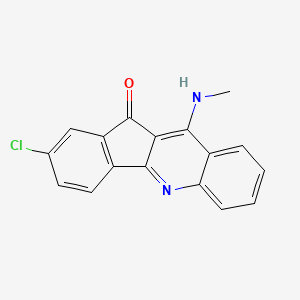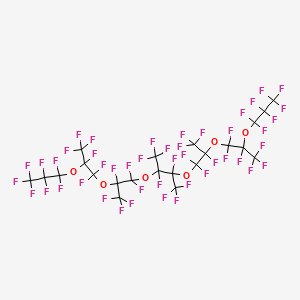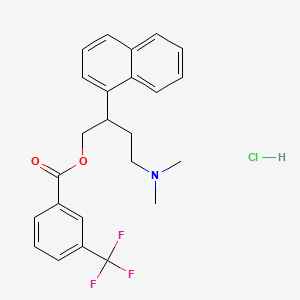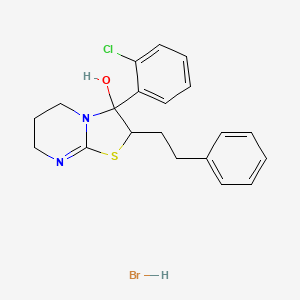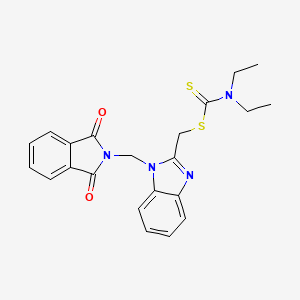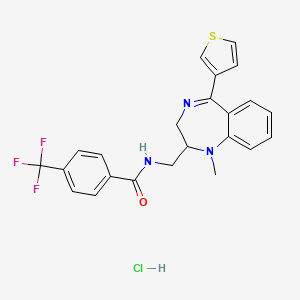
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a trifluoromethyl group and a thienyl group, which may contribute to its unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride typically involves multiple steps, including the formation of the benzodiazepine core, the introduction of the thienyl group, and the addition of the trifluoromethyl group. Common reagents and conditions used in these reactions may include:
Formation of the Benzodiazepine Core: This step often involves the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced through a nucleophilic substitution reaction, where a thienyl halide reacts with the benzodiazepine intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the thienyl group or the benzodiazepine core.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety or the benzodiazepine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthetic methodologies, and structure-activity relationships.
Biology: Its potential biological activity makes it a candidate for studies on receptor binding, enzyme inhibition, and cellular signaling pathways.
Medicine: Given its benzodiazepine core, it may be investigated for its potential therapeutic effects on neurological disorders, anxiety, and insomnia.
Industry: The compound’s unique properties may make it useful in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride likely involves interaction with specific molecular targets, such as:
GABA Receptors: Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.
Ion Channels: The compound may modulate ion channels, affecting neuronal excitability and synaptic transmission.
Enzymes: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride include other benzodiazepines, such as:
Lorazepam: Known for its use in treating anxiety disorders and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl and thienyl groups, which may confer distinct pharmacological properties and potential therapeutic benefits.
Properties
CAS No. |
84671-45-4 |
|---|---|
Molecular Formula |
C23H21ClF3N3OS |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-[(1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]-4-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C23H20F3N3OS.ClH/c1-29-18(13-28-22(30)15-6-8-17(9-7-15)23(24,25)26)12-27-21(16-10-11-31-14-16)19-4-2-3-5-20(19)29;/h2-11,14,18H,12-13H2,1H3,(H,28,30);1H |
InChI Key |
YVTQKIMWVCOOOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CSC=C3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


